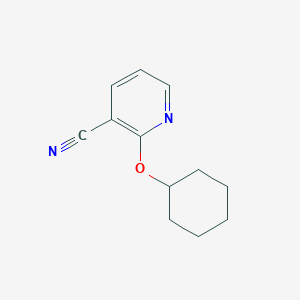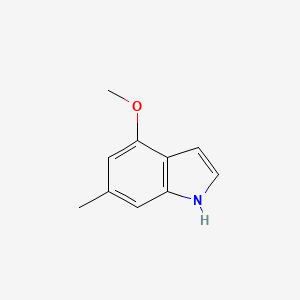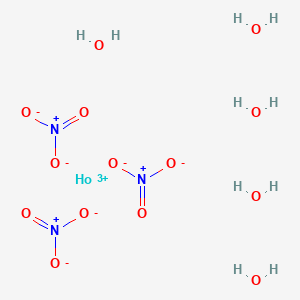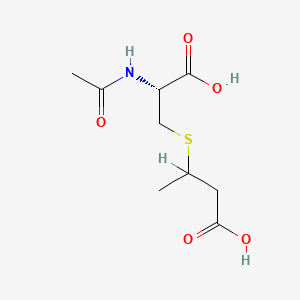
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine
Vue d'ensemble
Description
“N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine” is a derivative of the amino acid cysteine . It belongs to the class of organic compounds known as N-acyl-L-alpha-amino acids, which are N-acylated alpha amino acids that have the L-configuration of the alpha-carbon atom .
Molecular Structure Analysis
The molecular formula of “N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine” is C9H13NO6S . The InChI string representation of its structure isInChI=1S/C9H13NO6S/c1-5(11)10-6(8(13)14)4-17-3-2-7(12)9(15)16/h6H,2-4H2,1H3,(H,10,11)(H,13,14)(H,15,16)/t6-/m0/s1 . Physical And Chemical Properties Analysis
The average mass of “N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine” is 263.260 and its monoisotopic mass is 263.04636 .Applications De Recherche Scientifique
Antioxidant and Cytoprotective Functions
N-Acetyl cysteine (NAC) functions as a fast-acting antioxidant, triggering intracellular hydrogen sulfide and sulfane sulfur production, particularly in mitochondria. These processes mediate its immediate antioxidative and cytoprotective effects (Ezeriņa et al., 2018).
Clinical Applications
NAC is clinically applied as an antidote for acetaminophen overdose and has shown potential in treating a range of conditions. These include chronic obstructive pulmonary disease exacerbation, contrast-induced kidney damage prevention, influenza virus illness attenuation, pulmonary fibrosis treatment, and infertility treatment in polycystic ovary syndrome cases resistant to clomiphene (Millea, 2009).
Impact on Lifespan and Stress Resistance
In studies involving Caenorhabditis elegans, dietary NAC supplementation significantly enhanced resistance to oxidative stress, heat stress, and UV irradiation. It also extended both mean and maximum lifespan, increased progeny production, and influenced the expression of stress-responsive genes (Oh, Park, & Park, 2015).
Corrosion Inhibition
NAC and its derivatives, such as N-Acetyl-S-Benzyl-l-Cysteine, have been investigated for their ability to inhibit corrosion of mild steel in acidic environments. These compounds effectively suppress both anodic and cathodic reactions, contributing to their potential as green chemical corrosion inhibitors (Fu et al., 2011).
Role in Biofilm Formation
NAC can influence bacterial adhesion and biofilm formation on surfaces like stainless steel, which is relevant in industrial settings like paper mills. It has been observed to decrease bacterial adhesion and may inhibit bacterial growth in various conditions, suggesting its utility in preventing biofilm formation (Olofsson, Hermansson, & Elwing, 2003).
Tissue Distribution Studies
Research involving Wistar rats has shown that NAC distributes variably across different tissues, including liver, kidney, heart, lungs, and spleen, after intraperitoneal injection. This study highlights the differential concentration of NAC in various body tissues (Siddiqui et al., 2016).
Propriétés
IUPAC Name |
3-[(2R)-2-acetamido-2-carboxyethyl]sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-5(3-8(12)13)16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLXIGKXJUXPAV-MSZQBOFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)SCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)O)SC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954792 | |
| Record name | 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-S-(3-carboxy-2-propyl)-L-cysteine | |
CAS RN |
33164-65-7 | |
| Record name | 2-Carboxy-1-methylethylmercapturic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33164-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 3-((2-acetamido-2-carboxyethyl)thio)-, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033164657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-({2-Carboxy-2-[(1-hydroxyethylidene)amino]ethyl}sulfanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60954792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



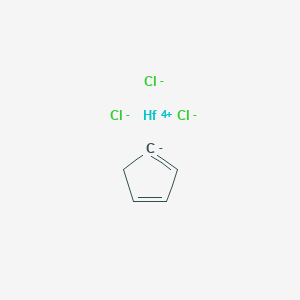
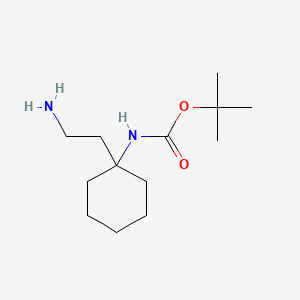
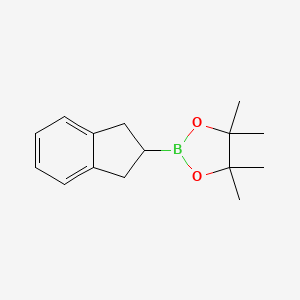
![4-Methoxy-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593286.png)
![4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593287.png)
